![molecular formula C19H17NO3 B14311033 6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one CAS No. 112807-70-2](/img/structure/B14311033.png)
6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one is an organic compound with a complex structure that includes a biphenyl group, a pyridinone ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the biphenyl group, the introduction of the pyridinone ring, and the addition of the hydroxyl group. Common synthetic routes may involve:
Formation of the Biphenyl Group: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Introduction of the Pyridinone Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Addition of the Hydroxyl Group: This can be done through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyridinone ring.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyridinone ring may result in a fully saturated ring structure.
Applications De Recherche Scientifique
6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1,1’-Biphenyl]-4-yl-ethanone: Similar biphenyl structure but lacks the pyridinone ring and hydroxyl group.
4’-Phenylacetophenone: Another biphenyl derivative with different functional groups.
Uniqueness
6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one is unique due to its combination of a biphenyl group, a pyridinone ring, and a hydroxyl group. This unique structure may confer specific chemical properties and biological activities that are not present in similar compounds.
Propriétés
Numéro CAS |
112807-70-2 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-6-[(4-phenylphenoxy)methyl]pyridin-2-one |
InChI |
InChI=1S/C19H17NO3/c1-14-11-17(20(22)19(21)12-14)13-23-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3 |
Clé InChI |
ZTXCCUXGZQMUFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


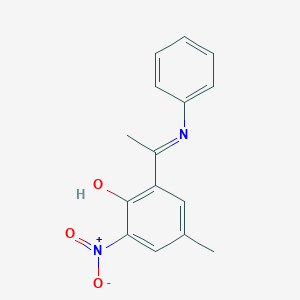

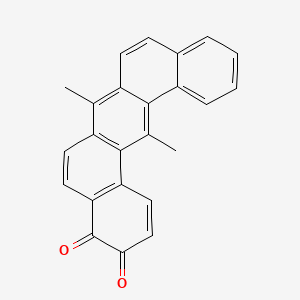
acetate](/img/structure/B14310976.png)
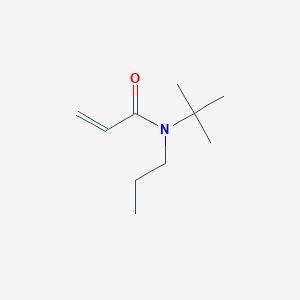
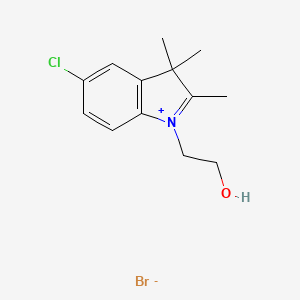
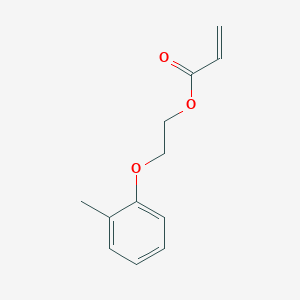
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
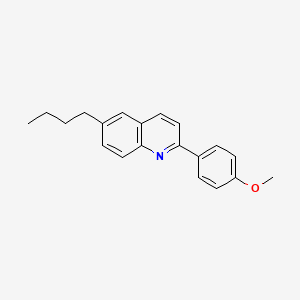
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)




